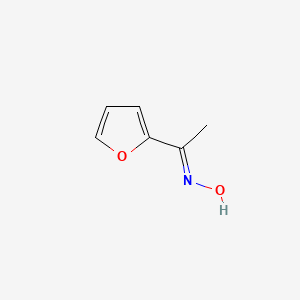
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride is a chemical compound with the molecular formula C8H16N2O3S·HCl. It is a derivative of thiolane, featuring a dioxo group and an ethylaminoacetamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:
Formation of Thiolane Derivative: The starting material, thiolane, undergoes oxidation to form the dioxothiolane derivative.
Introduction of Ethylamino Group: The dioxothiolane derivative is then reacted with ethylamine to introduce the ethylamino group.
Acetylation: The ethylamino derivative is acetylated to form the acetamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding thiol derivatives.
Substitution: The ethylamino group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles, such as halides and alkyl groups, can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Thiol derivatives.
Substitution Products: Derivatives with different substituents on the ethylamino group.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
相似化合物的比较
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
Uniqueness: N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride is unique in its ethylamino group, which differentiates it from other similar compounds. This group imparts specific chemical and biological properties that are not present in the methylamino or piperazinyl analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULXMDFMUOASEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1CCS(=O)(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)
![N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2705945.png)



![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)



![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2705959.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)
![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

